Acrylic Acid

Description

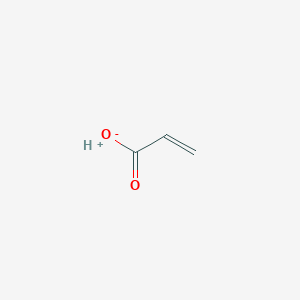

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Properties of Acrylic Acid for Laboratory Applications

This guide provides an in-depth exploration of the physicochemical properties of acrylic acid, offering critical insights for researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is paramount for safe handling, effective experimental design, and the generation of reliable data.

Core Chemical and Physical Characteristics

This compound (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid. It is a colorless liquid with a characteristic acrid odor. Its unique structure, featuring both a vinyl group and a carboxylic acid moiety, dictates its chemical behavior and wide-ranging applications.

A thorough understanding of its physical properties is the foundation of its proper use in a laboratory setting. The following table summarizes the key physicochemical data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₂ | |

| Molecular Weight | 72.06 g/mol | |

| CAS Number | 79-10-7 | |

| Appearance | Colorless liquid | |

| Odor | Acrid, pungent | |

| Boiling Point | 141 °C (286 °F; 414 K) | |

| Melting Point | 13 °C (55 °F; 286 K) | |

| Density | 1.051 g/cm³ | |

| Solubility | Miscible with water, alcohols, ethers, benzene, and chloroform. | |

| pKa | 4.25 | |

| Viscosity | 1.25 mPa·s (at 20 °C) | |

| Refractive Index | 1.4224 (at 20 °C) |

Reactivity Profile and Polymerization

This compound's reactivity is governed by the dual functionality of its vinyl group and carboxylic acid group. This allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Acid-Base Chemistry

As a weak acid with a pKa of 4.25, this compound will partially dissociate in aqueous solutions to form the acrylate anion. The extent of this dissociation is pH-dependent, a crucial consideration in biological and pharmaceutical applications where pH can significantly influence molecular interactions and solubility.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes typical reactions such as esterification with alcohols and amidation with amines. These reactions are fundamental to the synthesis of a wide array of acrylate esters and acrylamides, which are key components in many polymers and formulations.

Reactions of the Vinyl Group

The carbon-carbon double bond is susceptible to addition reactions. For instance, it can react with halogens and hydrogen halides. More importantly, this double bond is the site of polymerization.

Polymerization of this compound

A defining characteristic of this compound is its propensity to polymerize. This process can be initiated by heat, light, or the presence of a radical initiator. The polymerization is highly exothermic and can be dangerously violent if not properly controlled. For this reason, commercially available this compound is typically supplied with an inhibitor, such as hydroquinone or its methyl ether (MEHQ), to prevent spontaneous polymerization during storage.

The most common method for polymerizing this compound is free-radical polymerization, which proceeds through the three key stages of initiation, propagation, and termination.

Caption: Free-radical polymerization of this compound.

Safe Handling and Storage in the Laboratory

The hazardous nature of this compound necessitates strict adherence to safety protocols. It is a flammable, corrosive, and highly reactive chemical.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., butyl rubber, neoprene).

-

Body Protection: A lab coat, and in situations with a risk of splashing, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of this compound vapor is high, a respirator with an appropriate organic vapor cartridge is required.

Storage Requirements

This compound should be stored in a cool, dry, well-ventilated area, away from sources of heat, ignition, and direct sunlight. It must be stored separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents. The storage container should be tightly sealed and clearly labeled. It is critical to monitor the concentration of the inhibitor and the temperature of the stored this compound to prevent accidental polymerization.

Emergency Procedures

In the event of exposure, immediate action is crucial:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Purity Determination by Titration

This protocol provides a reliable method for determining the purity of an this compound sample. The principle is a standard acid-base titration.

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Deionized water

-

Buret, flask, pipettes, and magnetic stirrer

Procedure:

-

Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the this compound solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of NaOH solution used.

-

Perform the titration in triplicate to ensure accuracy.

Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (V × M × 72.06) / (W × 1000) × 100

Where:

-

V is the volume of NaOH solution used (in mL)

-

M is the molarity of the NaOH solution

-

72.06 is the molecular weight of this compound

-

W is the weight of the this compound sample (in g)

Spectroscopic Analysis

Spectroscopic methods are invaluable for confirming the identity and assessing the purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Expected Peaks:

-

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.

-

A C=C stretch from the vinyl group around 1630-1640 cm⁻¹.

-

C-H stretches from the vinyl group around 3000-3100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR (Proton NMR):

-

A singlet for the carboxylic acid proton (highly deshielded, chemical shift can vary).

-

Three signals for the vinyl protons, exhibiting complex splitting patterns due to geminal and cis/trans coupling.

-

-

¹³C NMR (Carbon NMR):

-

A signal for the carbonyl carbon.

-

Two signals for the carbons of the double bond.

-

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a practical necessity for ensuring safety and achieving reliable experimental outcomes in a laboratory setting. Its unique combination of a carboxylic acid and a vinyl group makes it a versatile reagent, but also one that demands respect and careful handling. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely harness the full potential of this compound in their scientific endeavors.

References

- National Center for Biotechnology Information. "this compound." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Acrylic-acid.

- Wikipedia. "this compound." Wikipedia, The Free Encyclopedia, en.wikipedia.org/wiki/Acrylic_acid.

- New Jersey Department of Health. "this compound." NJ.gov, www.nj.gov/health/eoh/rtkweb/documents/fs/0023.pdf.

- LabChem. "this compound, Glacial, Inhibited Safety Data Sheet." LabChem, www.labchem.com/msds/AA1310.pdf.

- Occupational Safety and Health Administration. "this compound." OSHA, www.osha.gov/acrylic-acid.

- ChemicalBook. "this compound | 79-10-7." ChemicalBook, www.chemicalbook.com/ChemicalProductProperty_EN_CB7254022.htm.

- Vedantu. "What is the pKa of this compound?" Vedantu, www.vedantu.com/question-answer/what-is-the-pka-of-acrylic-acid-class-11-chemistry-cbse-611a593370533e14316374a4.

- American Chemistry Council. "this compound." ChemicalSafetyFacts.org, www.chemicalsafetyfacts.org/acrylic-acid/.

- Wiley Online Library. "Inhibitor amount for safe handling of this compound." Wiley Online Library, onlinelibrary.wiley.com/doi/10.1002/prs.12211.

- ScienceDirect. "this compound polymerization, a review." ScienceDirect, www.sciencedirect.com/science/article/pii/0032386186902105.

acrylic acid polymerization mechanism for beginners

An In-depth Technical Guide on the Free-Radical Polymerization of Acrylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the free-radical polymerization of this compound, a cornerstone of modern polymer chemistry. We will delve into the core mechanistic principles, explore various polymerization techniques, and discuss the critical parameters that govern the synthesis of poly(this compound). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental process.

Introduction to this compound and its Polymerization

This compound (AA) is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxylic acid terminus. This unique structure makes it a highly versatile monomer for the synthesis of a wide array of polymers, collectively known as poly(this compound) or PAA. These polymers and their derivatives are integral to a vast range of applications, from superabsorbent polymers in diapers to coatings, adhesives, and drug delivery systems.

The polymerization of this compound is most commonly achieved through free-radical polymerization. This chain-growth process involves the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The high reactivity of the this compound double bond, coupled with the ability to tailor polymer properties by controlling reaction conditions, makes free-radical polymerization a powerful and widely utilized technique.

The Core Mechanism: Free-Radical Polymerization of this compound

The free-radical polymerization of this compound proceeds through three fundamental stages: initiation, propagation, and termination. Understanding these steps is critical for controlling the polymerization process and achieving desired polymer characteristics.

Initiation

Initiation is the first step, where a free radical is generated from an initiator molecule. This free radical then attacks the double bond of an this compound monomer, creating a new, larger radical. Common initiators for this compound polymerization are thermal initiators, which decompose upon heating to form radicals, and redox initiators, which generate radicals through oxidation-reduction reactions at lower temperatures.

-

Thermal Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently used. For instance, AIBN decomposes upon heating to yield two 2-cyanopropyl radicals and a molecule of nitrogen gas.

-

Redox Initiators: A common system involves the reaction between a persulfate, such as ammonium persulfate (APS), and a reducing agent like sodium metabisulfite or tetramethylethylenediamine (TMEDA). This allows for initiation at or below room temperature.

The choice of initiator and its concentration are critical parameters that influence the polymerization rate and the final molecular weight of the polymer.

Caption: The initiation stage of free-radical polymerization.

Propagation

Once an initial monomer radical is formed, it rapidly adds to another this compound monomer, regenerating the radical at the end of the growing chain. This process, known as propagation, repeats thousands of times, leading to the formation of a long polymer chain.

The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the solvent used. The head-to-tail addition of this compound monomers is the predominant mode of propagation, leading to a regular polymer structure.

Caption: The termination stage via combination or disproportionation.

Polymerization Techniques for this compound

The choice of polymerization technique significantly impacts the properties of the resulting poly(this compound). The most common methods are solution, emulsion, and suspension polymerization.

Solution Polymerization

In solution polymerization, the this compound monomer and the initiator are dissolved in a suitable solvent. The polymerization proceeds in a homogeneous phase. This method allows for good heat control and results in a polymer solution that can be used directly in some applications.

Key Parameters in Solution Polymerization:

| Parameter | Effect on Polymerization |

| Solvent Choice | Affects solubility of monomer and polymer, and can influence chain transfer reactions. Water is a common solvent for this compound. |

| Monomer Concentration | Higher concentrations generally lead to faster polymerization rates and higher molecular weights. |

| Initiator Concentration | Higher concentrations increase the polymerization rate but decrease the average molecular weight. |

| Temperature | Higher temperatures increase the rate of initiator decomposition and propagation, leading to a faster reaction but often lower molecular weights. |

Experimental Protocol: Solution Polymerization of this compound

-

Preparation: A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and reflux condenser is charged with deionized water.

-

Monomer Addition: this compound is added to the reactor and dissolved in the water. The pH may be adjusted with a base like sodium hydroxide if a partially neutralized polymer is desired.

-

Inert Atmosphere: The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Addition: The initiator, such as ammonium persulfate, is dissolved in a small amount of deionized water and added to the reactor.

-

Polymerization: The reactor is heated to the desired temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is typically exothermic and may require cooling to maintain a constant temperature.

-

Completion and Characterization: The reaction is allowed to proceed for a set time (e.g., 2-4 hours). The resulting polymer solution can then be characterized for properties like viscosity, molecular weight, and monomer conversion.

Emulsion and Suspension Polymerization

-

Emulsion Polymerization: The this compound monomer is emulsified in an aqueous phase with the aid of a surfactant. The initiator is typically water-soluble. Polymerization occurs within the monomer-swollen surfactant micelles, leading to the formation of a stable polymer latex. This technique is advantageous for producing high molecular weight polymers at a fast rate with good heat dissipation.

-

Suspension Polymerization: The this compound monomer, with a monomer-soluble initiator, is dispersed as fine droplets in an aqueous phase containing a stabilizing agent. Polymerization occurs within these droplets, resulting in solid polymer beads that can be easily isolated by filtration.

Controlled Radical Polymerization of this compound

Conventional free-radical polymerization offers limited control over polymer architecture, molecular weight distribution, and chain-end functionality. Controlled radical polymerization (CRP) techniques, also known as living radical polymerization, have emerged to address these limitations. These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the synthesis of well-defined polymers.

Key CRP techniques for this compound include:

-

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chains.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization in a controlled manner.

-

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, controlling its propagation.

These advanced techniques enable the synthesis of block copolymers, gradient copolymers, and other complex architectures with precise control over their molecular characteristics.

Safety Considerations

This compound is a corrosive and flammable liquid. It is also a severe irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work with this compound should be conducted in a well-ventilated fume hood. The polymerization of this compound is highly exothermic and can lead to a runaway reaction if not properly controlled. Therefore, adequate temperature control and monitoring are essential.

Conclusion

The free-radical polymerization of this compound is a robust and versatile method for synthesizing a wide range of functional polymers. A thorough understanding of the underlying mechanism, including initiation, propagation, and termination, is paramount for controlling the polymerization process and tailoring the final polymer properties. The choice of polymerization technique—be it solution, emulsion, suspension, or a controlled radical method—further expands the possibilities for creating materials with specific characteristics for diverse applications. By carefully selecting and controlling the reaction parameters, researchers can harness the power of this compound polymerization to develop innovative materials for scientific and industrial advancements.

References

- Title: this compound - The Monomer with a Shining Future Source: M.T.S. Industries URL:[Link]

- Title: Free Radical Initiators for Polymerization Source: Polymer Properties D

- Title: Emulsion Polymerization Source: Polymer Science Learning Center URL:[Link]

- Title: Atom Transfer Radical Polymerization (ATRP)

- Title: RAFT Polymeriz

An In-depth Technical Guide to Acrylic Acid and Its Derivatives in Polymer Science

This guide provides a comprehensive overview of acrylic acid and its derivatives, delving into their fundamental chemistry, polymerization techniques, structure-property relationships, and diverse applications, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Introduction: The Versatility of Acrylic Monomers

This compound (CH₂=CHCOOH) is the simplest unsaturated carboxylic acid, serving as a foundational building block for a vast array of polymers known as polyacrylates.[1] Its derivatives are formed by esterification, reacting this compound with various alcohols to produce acrylate esters (CH₂=CHCOOR), where 'R' represents an alkyl or other organic group.[2] This simple substitution allows for the synthesis of a wide range of monomers with tailored properties. The presence of a vinyl group and a carboxylic acid or ester group imparts a unique reactivity, making them highly susceptible to polymerization.[3][4]

The remarkable versatility of acrylic polymers stems from the ability to precisely control their physical and chemical properties by altering the monomer structure, copolymerizing with other monomers, and employing various polymerization techniques.[4][5] This adaptability has led to their widespread use in numerous applications, from commodity products like paints, adhesives, and superabsorbent polymers to high-tech applications in medicine and electronics.[2][6]

The Chemistry of Polymerization: From Monomer to Macromolecule

The conversion of acrylic monomers into long-chain polymers is primarily achieved through polymerization reactions, with free-radical polymerization being the most common method.[2][7] However, for applications requiring precise control over the polymer architecture, such as in drug delivery, controlled radical polymerization techniques are increasingly employed.[8][9][10]

Free-Radical Polymerization

Free-radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination.[7]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or redox reactions.[7] Common initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN) and potassium persulfate.[11][12]

-

Propagation: The highly reactive free radical attacks the double bond of an acrylic monomer, adding it to the chain and creating a new radical at the end of the growing polymer. This process repeats, rapidly increasing the chain length.

-

Termination: The growth of the polymer chain ceases when two growing chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).

While straightforward and cost-effective, free-radical polymerization offers limited control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

Controlled/Living Radical Polymerization (CRP)

For applications demanding well-defined polymers, such as in the biomedical field, controlled/living radical polymerization (CRP) techniques are indispensable.[10][13] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for controlled chain growth. Key CRP techniques include:

-

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the growing polymer chains.[10][14] This allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization process, enabling control over the molecular weight and architecture of the resulting polymers.[10][15]

-

Visible Light-Mediated Polymerization: A more recent development involves the use of photoredox catalysts, such as iridium-based complexes, to regulate the polymerization of acrylates using visible light.[9][16] This method offers excellent control over the polymerization process and can be performed under mild conditions.[9][16]

The ability to synthesize well-defined polymers with specific functionalities is a significant advantage of CRP techniques, opening doors to advanced applications.[10]

Structure-Property Relationships: Tailoring Polyacrylates for Specific Applications

The properties of polyacrylates are intrinsically linked to their chemical structure, which can be manipulated to achieve desired characteristics.

| Property | Structural Feature Influencing the Property | Resulting Characteristic |

| Glass Transition Temperature (Tg) | Length and bulkiness of the alkyl side chain (R group) | A lower Tg, often below room temperature, results in soft, flexible, and rubbery polymers.[6] |

| Hydrophilicity/Hydrophobicity | Presence of polar groups (e.g., -COOH in polythis compound) or nonpolar alkyl groups | Polythis compound is highly hydrophilic and water-soluble, while poly(alkyl acrylates) are more hydrophobic.[6] |

| Adhesion | Presence of functional groups capable of interacting with surfaces | The carboxyl groups in polythis compound and the ester groups in polyacrylates contribute to their excellent adhesive properties.[4][6] |

| Water Absorption | Cross-linking and the presence of ionic groups (e.g., sodium polyacrylate) | Cross-linked sodium polyacrylate can absorb and retain vast amounts of water, forming a hydrogel.[17][18] |

By strategically selecting monomers and copolymerizing them, a wide spectrum of materials with tailored properties can be created. For instance, copolymerizing a "soft" acrylate monomer (low Tg) with a "hard" monomer like methyl methacrylate (high Tg) allows for the fine-tuning of the final polymer's hardness and flexibility.[5]

Key Derivatives and Their Applications

The versatility of this compound is showcased by the diverse applications of its derivatives.

Poly(this compound) (PAA)

Poly(this compound), also known as Carbomer, is a water-soluble polymer with a wide range of applications.[17] In its neutralized form, it is a polyelectrolyte capable of absorbing and retaining large volumes of water, making it a key component of superabsorbent polymers (SAPs) used in diapers and agricultural applications.[6][17] Its mucoadhesive and biocompatible properties have also led to its use in drug delivery systems, wound dressings, and as coatings for medical implants.[11][17][19]

Poly(methyl acrylate) (PMA) and Poly(ethyl acrylate) (PEA)

These are among the most common polyacrylates, known for their clarity, flexibility, and adhesive properties.[2] They are widely used as binders in paints and coatings, providing durability and weather resistance.[2][6] They also find applications in adhesives, particularly pressure-sensitive adhesives, and as modifiers for textiles.[2][6]

Sodium Polyacrylate

This is the sodium salt of polythis compound and is the primary component of superabsorbent polymers.[6][17] Its ability to absorb hundreds of times its weight in water is utilized in disposable diapers, feminine hygiene products, and agricultural soil conditioners to improve water retention.[6][18] It also acts as a thickening agent in cosmetics and a sequestering agent in detergents.[6][18]

Advanced Applications in Drug Development

The unique properties of acrylic polymers make them highly valuable in the pharmaceutical and biomedical fields.

Controlled Drug Delivery

The ability to tailor the properties of acrylic polymers is crucial for designing controlled drug delivery systems.[11] For example, cross-linked derivatives of polythis compound, known as Carbopols, can absorb water and swell, allowing for the controlled, sustained release of an entrapped drug.[11] By modifying the polymer matrix, such as by partially coating a drug-loaded acrylic core, near zero-order release rates can be achieved, extending the duration of drug release significantly.[20] The pH-responsive nature of polythis compound also makes it suitable for targeted drug delivery to specific sites in the gastrointestinal tract.[11]

Biomedical Implants and Tissue Engineering

The biocompatibility of polythis compound and its derivatives makes them suitable for various biomedical applications.[11][13] They can be used to coat metallic implants to improve their biocompatibility and corrosion resistance.[11] The surface carboxylic groups of PAA coatings can also be used to graft bioactive molecules onto implant surfaces, promoting better integration with surrounding tissues.[11] In tissue engineering, PAA-based hydrogels are being explored as scaffolds for tissue repair and regeneration due to their ability to support cell adhesion and proliferation.[11][19]

Mucoadhesion

Polythis compound exhibits excellent mucoadhesive properties, meaning it can adhere to mucosal surfaces in the body. This property is particularly useful for developing drug delivery systems that can prolong the residence time of a formulation at the site of absorption, such as in the oral or nasal cavity, thereby enhancing drug bioavailability.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol outlines a typical solution polymerization of this compound.

Materials:

-

This compound (monomer)

-

Deionized water (solvent)

-

Potassium persulfate (initiator)

-

Nitrogen gas

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Prepare the reaction mixture by dissolving a specific concentration of this compound in deionized water within the reaction vessel.[7]

-

Purge the system with nitrogen gas for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to the desired temperature (typically 50-80°C) while stirring.[7]

-

Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction vessel to initiate the polymerization.[7]

-

Allow the reaction to proceed for a few hours, maintaining the temperature and stirring.[7]

-

After the polymerization is complete, cool the reaction mixture.

-

If a solid polymer is desired, precipitate the poly(this compound) by adding an organic solvent.[7]

-

Filter and dry the resulting polymer.

Characterization of Polyacrylates